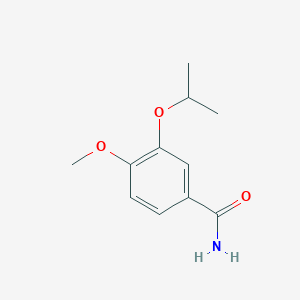
Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate: is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with 1-chloro-2-oxo-2-phenylethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl carbamate and 1-chloro-2-oxo-2-phenylethyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted carbamates.
Hydrolysis: Benzyl carbamate and 1-chloro-2-oxo-2-phenylethyl alcohol.
Applications De Recherche Scientifique
Chemistry: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: In biological research, this compound can be used to study enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamylation of active site residues.
Medicine: Carbamates, in general, have applications in pharmaceuticals as potential therapeutic agents. Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate may be explored for its potential medicinal properties, although specific applications are still under investigation.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where carbamate linkages provide desirable mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate involves the carbamylation of nucleophilic sites on target molecules. This process can inhibit the function of enzymes by modifying active site residues, thereby preventing substrate binding and catalysis. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Methyl carbamate: Similar in structure but with a methyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness: Benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate is unique due to the presence of both a benzyl group and a 1-chloro-2-oxo-2-phenylethyl moiety
Propriétés
Numéro CAS |
54167-78-1 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C16H14ClNO3/c17-15(14(19)13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,18,20) |
Clé InChI |
MIAMWRXXOGTQRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)




![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)



